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Compound of Interest

Compound Name: 3-Mercaptopicolinic acid

Cat. No.: B079129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of phosphoenolpyruvate carboxykinase

(PEPCK), a key enzyme in gluconeogenesis.[1][2][3][4] This technical guide provides a

comprehensive overview of the spectroscopic methods used to characterize 3-
Mercaptopicolinic acid. It includes detailed experimental protocols for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass

Spectrometry (MS). The guide also presents a summary of spectroscopic data in structured

tables and visual diagrams to illustrate experimental workflows and the compound's

mechanism of action.

Introduction
3-Mercaptopicolinic acid, also known as 3-sulfanylpyridine-2-carboxylic acid, is a small

molecule of significant interest in metabolic research. Its ability to inhibit PEPCK makes it a

valuable tool for studying glucose metabolism and a potential therapeutic agent.[1][2][3][4]

Accurate and thorough spectroscopic analysis is crucial for confirming the identity, purity, and

structural characteristics of 3-MPA in research and drug development settings. This guide

outlines the standard spectroscopic techniques and expected data for the comprehensive

analysis of this compound.
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Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, UV-Vis,

and Mass Spectrometry for 3-Mercaptopicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted based on the chemical structure of 3-
Mercaptopicolinic acid and may vary slightly based on solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for 3-Mercaptopicolinic Acid (500 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~13.5 br s - COOH

~8.4 dd 4.5, 1.5 H-6

~7.8 dd 7.5, 1.5 H-4

~7.3 dd 7.5, 4.5 H-5

~5.5 s - SH

Table 2: ¹³C NMR Spectroscopic Data for 3-Mercaptopicolinic Acid (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~168 C=O

~150 C-2

~148 C-6

~138 C-4

~125 C-5

~122 C-3
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Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 3-Mercaptopicolinic Acid (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic acid)

2600-2550 Weak S-H stretch

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1450 Medium
C=C and C=N stretches

(Pyridine ring)

~1200 Medium C-O stretch

~900 Medium O-H bend (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data for 3-Mercaptopicolinic Acid

λmax (nm)

209

251

316

431

Data obtained from commercially available 3-Mercaptopicolinic acid hydrochloride.[1]

Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for 3-Mercaptopicolinic Acid
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

155 100 [M]⁺ (Molecular Ion)

110 80 [M - COOH]⁺

83 60 [M - COOH - HCN]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 3-Mercaptopicolinic acid.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Mercaptopicolinic acid in approximately 0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 500 MHz NMR Spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak of

DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Instrument: 125 MHz NMR Spectrometer.

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Chemical Shift Referencing: Reference the chemical shifts to the solvent peak of DMSO-

d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Mercaptopicolinic acid.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Mercaptopicolinic acid with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder into a pellet-forming die and press under high pressure to form a

transparent or translucent pellet.

Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of 3-Mercaptopicolinic acid, which

correspond to electronic transitions within the molecule.
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Methodology:

Sample Preparation:

Prepare a stock solution of 3-Mercaptopicolinic acid in a suitable solvent (e.g., ethanol

or water).

Perform serial dilutions to obtain a concentration that gives an absorbance reading

between 0.1 and 1.0.

Acquisition:

Instrument: UV-Vis Spectrophotometer.

Procedure:

Use the pure solvent as a blank to zero the instrument.

Record the absorbance spectrum of the sample solution from 200 to 800 nm.

Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
Mercaptopicolinic acid.

Methodology:

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or

through a liquid chromatograph (LC) for LC-MS analysis.

Ionization and Analysis:

Ionization Method: Electrospray Ionization (ESI) is a suitable method for this molecule.

Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.
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Detection: The detector records the abundance of each ion based on its mass-to-charge

ratio (m/z), generating a mass spectrum.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Sample Preparation

Spectroscopic Techniques

Data Interpretation

3-Mercaptopicolinic Acid

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Structural Elucidation Functional Group ID Electronic Transitions Molecular Weight &
Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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